molecular formula C18H18BrNO3 B8126726 [1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester

[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester

Cat. No.: B8126726
M. Wt: 376.2 g/mol
InChI Key: IZAVUPJECYUEEV-UHFFFAOYSA-N
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Description

[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester: is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a cyclopropyl ring, and a carbamic acid benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of phenol to form 4-bromophenol. This step is usually carried out using bromine in the presence of a suitable solvent like acetic acid.

    Cyclopropylation: The next step involves the formation of the cyclopropyl ring. This can be achieved through a cyclopropanation reaction using a suitable cyclopropylating agent.

    Carbamate Formation: The final step involves the formation of the carbamic acid benzyl ester. This is typically done by reacting the cyclopropyl intermediate with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The bromophenyl group allows for binding to certain proteins, while the cyclopropyl ring provides structural rigidity. This combination enables the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Chlorophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester
  • [1-(4-Fluorophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester
  • [1-(4-Methylphenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester

Uniqueness

Compared to similar compounds, [1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties

Properties

IUPAC Name

benzyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c19-15-6-8-16(9-7-15)23-13-18(10-11-18)20-17(21)22-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAVUPJECYUEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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